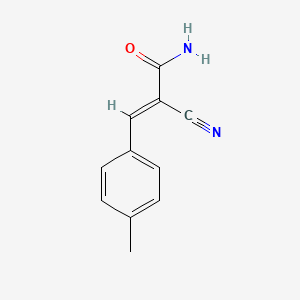
2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde: is a chemical compound that features a triazole ring substituted with a trimethylsilylethoxymethyl group and an aldehyde functional group
Wirkmechanismus
Target of Action
The primary target of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is the hydroxyl groups present in various organic compounds . The compound acts as a protecting agent for these hydroxyl groups during chemical reactions .
Mode of Action
The compound interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer prevents the hydroxyl groups from participating in unwanted side reactions, thereby increasing the efficiency of the desired chemical reactions .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of RNA . It is used as a 2’-hydroxyl protecting group during the synthesis of RNA and related derivatives . The compound helps in suppressing side reactions and improving the coupling efficiency during RNA synthesis cycles .
Pharmacokinetics
It is known that the compound can becleaved with fluoride in organic solvents selectively under mild conditions . This suggests that the compound’s bioavailability could be influenced by the presence of fluoride ions and the pH of the environment.
Result of Action
The action of this compound results in the successful synthesis of RNA and related derivatives with minimal side reactions . This is crucial for various applications, including the development of therapeutic oligonucleotides .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, the compound is known to react slowly with moisture/water . Therefore, it should be stored in a well-ventilated place and kept cool . Moreover, the compound’s ability to protect hydroxyl groups and its subsequent cleavage with fluoride suggest that both the presence of water and the pH of the environment can significantly impact its action and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method includes the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with a triazole derivative under specific conditions to introduce the trimethylsilylethoxymethyl group . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, caesium fluoride.
Major Products:
Oxidation: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carboxylic acid.
Reduction: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-methanol.
Substitution: 2-(2-Hydroxyethyl)-1,2,4-triazole-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of other triazole derivatives. It serves as a building block for the synthesis of complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it valuable for the development of new materials with specific properties .
Vergleich Mit ähnlichen Verbindungen
2-(Trimethylsilyl)ethoxymethyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
2-(Trimethylsilyl)ethoxymethyl ether: Another protecting group for hydroxyl functionalities.
Uniqueness: Its ability to undergo various chemical transformations and its utility as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2Si/c1-15(2,3)5-4-14-8-12-9(6-13)10-7-11-12/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKYMZMWCNCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215871-11-7 |
Source


|
| Record name | 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

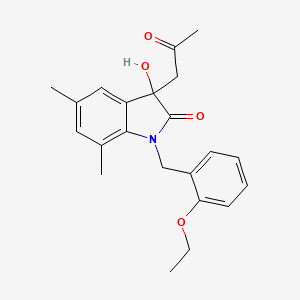
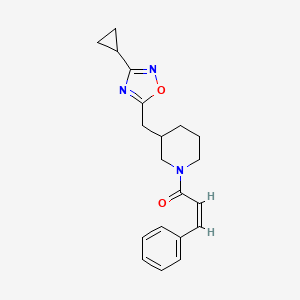
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2781633.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)
![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
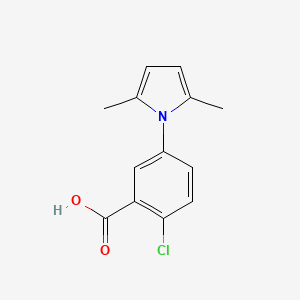
![N-[3-(benzyloxy)pyridin-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2781640.png)
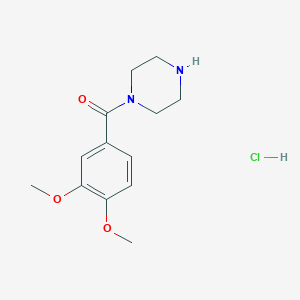
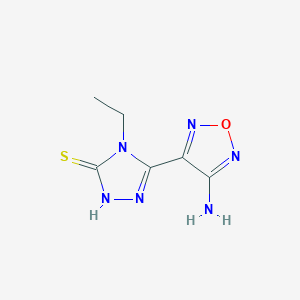
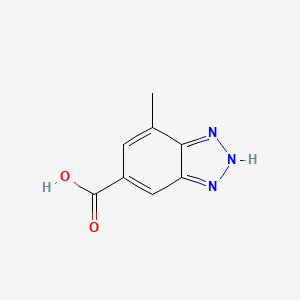
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
